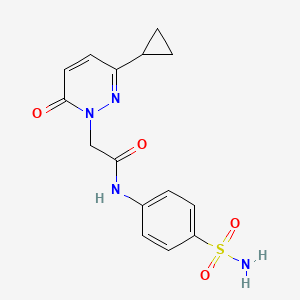
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4-sulfamoylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, otherwise known as CPOP, is an organic compound that has been developed through synthetic chemistry. It is an amide of the cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl group and the 4-sulfamoylphenylacetamide group. This compound has been studied extensively in recent years due to its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
CPOP has been studied extensively in recent years due to its potential as a therapeutic agent. It has been investigated for its potential to treat a variety of diseases, including cancer, diabetes, and Alzheimer's disease. Additionally, CPOP has been studied for its ability to inhibit the growth of certain bacteria and fungi. Furthermore, CPOP has been explored as a potential anti-inflammatory agent and as an antiviral agent.
Wirkmechanismus
The exact mechanism of action of CPOP is still not fully understood. However, it is believed that the compound works by binding to certain proteins in the body, which then triggers a cascade of biochemical reactions. These reactions result in the inhibition of certain enzymes, which in turn leads to the inhibition of the growth of certain bacteria and fungi. Additionally, CPOP has been shown to inhibit the production of certain pro-inflammatory cytokines.
Biochemical and Physiological Effects
CPOP has been shown to have several biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain bacteria and fungi, as well as to inhibit the production of certain pro-inflammatory cytokines. Additionally, CPOP has been shown to have anti-oxidant and anti-cancer effects. Furthermore, CPOP has been shown to have anti-diabetic effects and to be neuroprotective.
Vorteile Und Einschränkungen Für Laborexperimente
CPOP has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, as it can be synthesized through a series of chemical reactions. Additionally, CPOP has a relatively low toxicity, making it safe to use in laboratory experiments. However, CPOP is not very soluble in water, making it difficult to use in aqueous solutions. Furthermore, CPOP is not very stable, so it must be stored in a cool, dry place.
Zukünftige Richtungen
The potential applications of CPOP are still being explored. One potential future direction is to investigate its potential as an anti-inflammatory agent. Additionally, CPOP could be studied for its potential to treat neurological disorders, such as Alzheimer's disease. Furthermore, CPOP could be studied for its potential to treat cancer and for its ability to inhibit the growth of certain bacteria and fungi. Finally, CPOP could be studied for its potential to treat diabetes and for its ability to act as an antioxidant.
Synthesemethoden
CPOP can be synthesized through a series of chemical reactions. The most common method involves the reaction of cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl with 4-sulfamoylphenylacetamide in aqueous solution. This reaction is catalysed by an acid, such as hydrochloric acid, and produces the desired product in high yields. Other methods of synthesis have also been developed, such as the use of anhydrous solvents and the use of a base, such as sodium hydroxide.
Eigenschaften
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c16-24(22,23)12-5-3-11(4-6-12)17-14(20)9-19-15(21)8-7-13(18-19)10-1-2-10/h3-8,10H,1-2,9H2,(H,17,20)(H2,16,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTKETHWMWVWNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}thiophene-2-carboxamide](/img/structure/B6427808.png)
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-fluorobenzamide](/img/structure/B6427812.png)
![4-[(2,6-difluorobenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B6427815.png)
![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3,3-dimethylbutan-1-one](/img/structure/B6427831.png)
![2-chloro-5-(furan-3-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B6427839.png)
![methyl 3-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)-4-methoxybenzoate](/img/structure/B6427840.png)
![2-(3,4-diethoxyphenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B6427842.png)
![2-(2-fluorophenoxy)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B6427848.png)
![N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6427856.png)
![1-[(4-chlorophenyl)methyl]-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea](/img/structure/B6427871.png)
![N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B6427895.png)

![N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6427900.png)
![2-[2-(2-chlorobenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol](/img/structure/B6427910.png)